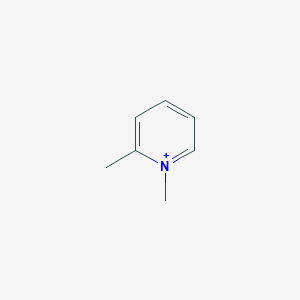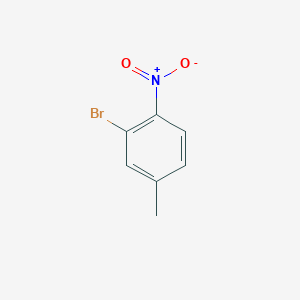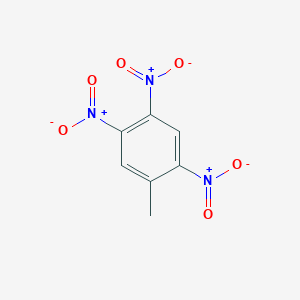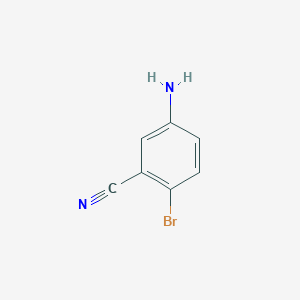
3-(Benzyloxy)phenol
Übersicht
Beschreibung
“3-(Benzyloxy)phenol” is an organic compound in the phenol family with the chemical formula C13H12O2 . It has a molecular weight of 200.23 . It is also known as the monobenzyl ether of hydroquinone .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)phenol involves various methods. One approach involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another method involves the two-step synthesis from 2,4,6-triiodophenol with corresponding reagents .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)phenol consists of a phenol group (a benzene ring with a hydroxyl group) and a benzyloxy group (a benzene ring with an oxygen atom attached) linked together . The molecular formula is C13H12O2 .
Chemical Reactions Analysis
Phenols, including 3-(Benzyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)phenol include a density of 1.2±0.1 g/cm3, boiling point of 358.0±17.0 °C at 760 mmHg, and a flash point of 212.1±5.9 °C .
Wissenschaftliche Forschungsanwendungen
Enzymatic Hydroxylation for Synthesis of Hydroquinone Derivatives
- Cytochrome P450 BM-3 mutants have been utilized for hydroxylation of aromatic compounds, including 2-(benzyloxy)phenol, leading to the production of hydroquinone derivatives. This process demonstrates the role of enzymes in regioselective hydroxylation, crucial in the synthesis of specific hydroquinone compounds (Sulistyaningdyah et al., 2005).
Antioxidant Activity of Phenolic Compounds
- Research on the antioxidant activities of phenolic acids, where the benzyloxy group plays a significant role, shows that specific functional groups can enhance the antioxidant properties of these compounds. This is vital for understanding the role of structural variations in phenolic compounds in antioxidant activity (Chen et al., 2020).
Alternative to Phenolation in Polybenzoxazine Synthesis
- Phloretic acid, a phenolic compound related to 3-(benzyloxy)phenol, has been explored as a renewable alternative in the synthesis of polybenzoxazine. This research highlights the potential of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating their importance in materials science (Trejo-Machin et al., 2017).
Intramolecular Arylation in Organic Synthesis
- Studies on the intramolecular arylation of phenols, including 3-(2-halobenzyloxy)phenols, have shown the potential for creating carbon-carbon bonds without the need for transition metals. This approach is significant in organic synthesis for forming complex aromatic compounds (Bajracharya & Daugulis, 2008).
Applications in Solvatochromic Materials
- Research on ((4-(benzyloxy)benzylidene)amino)phenol compounds has shown their potential as solvatochromic materials. The investigation of their electronic structures and interaction with solvents provides insights into the use of such compounds in sensing and molecular electronics (Sıdır et al., 2019).
Synthesis of Novel Chemical Compounds
- The synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde from phenol demonstrates the versatility of phenolic compounds in synthesizing novel chemical entities with potential applications in various industries (Guang-ming, 2010).
Hydroxylation of Benzene to Phenol
- Studies have explored the hydroxylation of benzene to phenol using catalysts like cytochrome P450BM3. This research provides insights into eco-friendly and efficient methods for phenol production, a critical intermediate in various industrial processes (Shoji et al., 2013).
Photocatalytic Benzene Hydroxylation
- The use of Fe-based metal–organic frameworks in photocatalytic benzene hydroxylation to phenol highlights the application of novel catalytic materials in green chemistry. This approach emphasizes the importance of sustainable methods in chemical synthesis (Wang et al., 2015).
Bioremediation Monitoring
- The development of specific primers for monitoring bioremediation, particularly in the degradation of phenolic compounds like benzene, underscores the role of molecular biology in environmental science and pollutant management (Mesarch et al., 2000).
UV-Induced Rotamerization in Schiff Bases
- Research on UV-induced benzyloxy rotamerization in aryl Schiff bases, like the benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, reveals the photochemical behavior of these compounds. This study has implications for understanding the behavior of benzyloxy groups under UV irradiation (Sıdır et al., 2022).
Wirkmechanismus
The topical application of monobenzone, a related compound, increases the excretion of melanin from melanocytes. This effect is thought to be responsible for the depigmenting effect of the drug in humans .
Safety and Hazards
3-(Benzyloxy)phenol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .
Zukünftige Richtungen
Recent research has focused on the synthesis of phenol derivatives due to their high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Photocatalysis is a promising method for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
Eigenschaften
IUPAC Name |
3-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZLOJAIEAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191129 | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)phenol | |
CAS RN |
3769-41-3 | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



































































































































































































































































Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















